molecular formula C18H11BrFN3O3S B3692056 5-bromo-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide

5-bromo-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide

Cat. No.: B3692056
M. Wt: 448.3 g/mol
InChI Key: QEZDEUFJMYTXQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a fluorine atom, a nitro group, and a naphthalene ring. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 5-bromo-1-naphthoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 4-fluoro-3-nitroaniline in the presence of a base to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the bromine atom can result in various substituted naphthalene derivatives.

Scientific Research Applications

5-bromo-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of multiple functional groups allows it to engage in various types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(4-fluoro-3-nitrophenyl)-1-naphthamide
  • 4-bromo-1-fluoro-2-nitrobenzene

Uniqueness

What sets 5-bromo-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide apart from similar compounds is its unique combination of functional groups. The presence of both a bromine atom and a nitro group on the naphthalene ring provides distinct reactivity and interaction profiles, making it a valuable compound for various applications.

Properties

IUPAC Name

5-bromo-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrFN3O3S/c19-14-6-2-3-11-12(14)4-1-5-13(11)17(24)22-18(27)21-10-7-8-15(20)16(9-10)23(25)26/h1-9H,(H2,21,22,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEZDEUFJMYTXQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)NC(=S)NC3=CC(=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-bromo-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
5-bromo-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide
Reactant of Route 4
Reactant of Route 4
5-bromo-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide
Reactant of Route 5
Reactant of Route 5
5-bromo-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide
Reactant of Route 6
Reactant of Route 6
5-bromo-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.